4-fluoro-1H-indazole-5-carbonitrile

Vue d'ensemble

Description

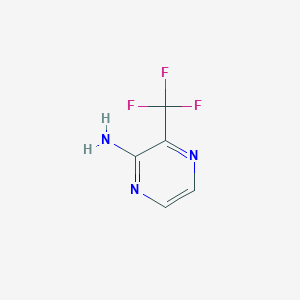

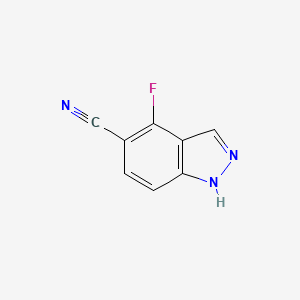

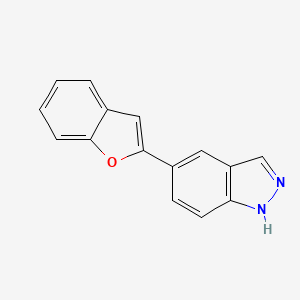

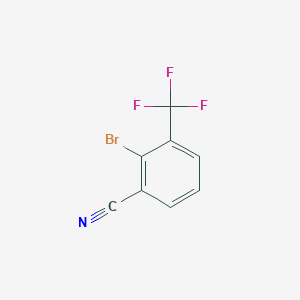

4-Fluoro-1H-indazole-5-carbonitrile is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

The synthesis of 1H-indazoles, including 4-fluoro-1H-indazole-5-carbonitrile, has been explored in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 4-fluoro-1H-indazole-5-carbonitrile is C8H4FN3 . Its average mass is 161.136 Da and its monoisotopic mass is 161.038925 Da .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

4-Fluoro-1H-indazole-5-carbonitrile is a solid substance . It should be stored sealed in a dry room at normal temperature .Applications De Recherche Scientifique

Pharmaceutical Research

The indazole nucleus is found in many important synthetic drug molecules . Indazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “4-fluoro-1H-indazole-5-carbonitrile” a potential candidate for pharmaceutical research.

Antiviral Activity

Indazole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indazole-2-substitutedcarboxylate derivatives were reported as antiviral agents . This suggests that “4-fluoro-1H-indazole-5-carbonitrile” could be explored for its potential antiviral properties.

Anti-Inflammatory Activity

Indazole derivatives have demonstrated anti-inflammatory properties . Therefore, “4-fluoro-1H-indazole-5-carbonitrile” could be investigated for its potential use in treating inflammatory conditions.

Anticancer Activity

Indazole derivatives have been found to possess anticancer properties . This suggests that “4-fluoro-1H-indazole-5-carbonitrile” could be a potential candidate for cancer research.

Dye-Sensitized Solar Cells (DSSCs)

Indazole is a highly conjugated molecule, which expands its applications to dye-sensitized solar cells (DSSCs) . “4-fluoro-1H-indazole-5-carbonitrile” could potentially be used in the development of efficient DSSCs.

Triplet Photosensitizers

Due to the pyrazole moiety, “4-fluoro-1H-indazole-5-carbonitrile” can coordinate to metal centers (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This makes it a potential candidate for research in the field of photosensitizers.

Mécanisme D'action

Target of Action

Indazole derivatives, which include 4-fluoro-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indazole derivatives interact with their targets, leading to changes in cellular functions . For instance, some indazole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse therapeutic applications.

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Result of Action

Given the broad-spectrum biological activities of indazole derivatives, the compound’s action can result in a variety of molecular and cellular effects .

Safety and Hazards

Orientations Futures

4-Fluoro-1H-indazole can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential applications in dye-sensitized solar cells (DSSCs) and other areas .

Propriétés

IUPAC Name |

4-fluoro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOKYACZRGAYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624017 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-indazole-5-carbonitrile | |

CAS RN |

473416-81-8 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)